molecular formula C15H20BNO4 B3030693 8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 943994-87-4

8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one

Cat. No.: B3030693
CAS No.: 943994-87-4
M. Wt: 289.14
InChI Key: AEWPIRBYFOHBFR-UHFFFAOYSA-N
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Description

8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C15H20BNO4 and its molecular weight is 289.14. The purity is usually 95%.
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Scientific Research Applications

  • Boron-Containing Derivatives Synthesis : Das, Tang, and Sanyal (2011) synthesized boron-containing derivatives, including compounds similar to the one . These compounds were developed as potential HGF-mimetic agents, signifying their potential role in therapeutic applications. The biological activities of these synthetic compounds are under evaluation (Das, Tang, & Sanyal, 2011).

  • Crystal Structure and DFT Study : Huang et al. (2021) conducted a study focusing on the crystal structure and DFT analysis of similar boronic acid ester intermediates. This research involved conformational analysis, indicating consistency between the molecular structures optimized by DFT and those determined by single-crystal X-ray diffraction (Huang et al., 2021).

  • Vibrational Properties Studies : Wu et al. (2021) explored the vibrational properties of derivatives including 8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one. Their study involved a comprehensive analysis using DFT calculations, spectroscopy, and X-ray diffraction, contributing to the understanding of the compound's properties (Wu et al., 2021).

  • Herbicidal Activity : Huang et al. (2005) and (2009) explored the synthesis and herbicidal activity of related benzoxazinone derivatives. These studies highlight the compound's potential use in agriculture as herbicides, demonstrating their effectiveness in controlling various weeds (Huang et al., 2005); (Huang et al., 2009).

  • Biological Activity Testing : Hachama et al. (2013) synthesized novel propanoates from this compound and tested their biological activity against various bacterial strains and yeast, indicating the compound's potential biomedical applications (Hachama et al., 2013).

  • Reaction Studies : Kuznetsov et al. (2001) examined the reactions of substituted dioxaborinanes, which are structurally related to the compound . This study contributes to the understanding of the chemical behavior and potential applications of such compounds in various reactions (Kuznetsov et al., 2001).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the type of biological activity it exhibits. For example, some boronic acid derivatives are used as inhibitors for certain enzymes .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some boronic acids and derivatives can be harmful if swallowed, inhaled, or if they come into contact with the skin .

Future Directions

The future directions in the study of boronic acids and derivatives could involve the development of new synthetic methods, the discovery of new reactions, and the design of compounds with improved biological activity .

Properties

IUPAC Name

8-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO4/c1-9-6-10(7-11-13(9)19-8-12(18)17-11)16-20-14(2,3)15(4,5)21-16/h6-7H,8H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWPIRBYFOHBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C(=C2)NC(=O)CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00723429
Record name 8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943994-87-4
Record name 8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one
Reactant of Route 3
Reactant of Route 3
8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one
Reactant of Route 4
Reactant of Route 4
8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one
Reactant of Route 5
Reactant of Route 5
8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one
Reactant of Route 6
8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one

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